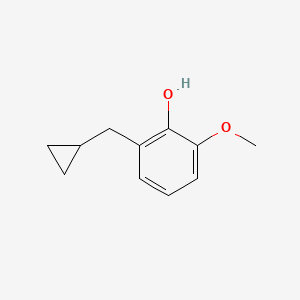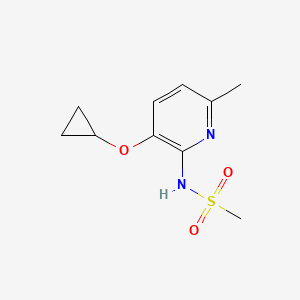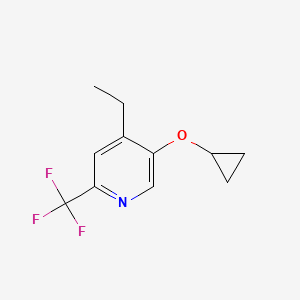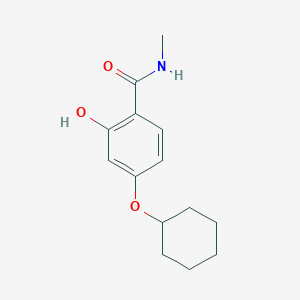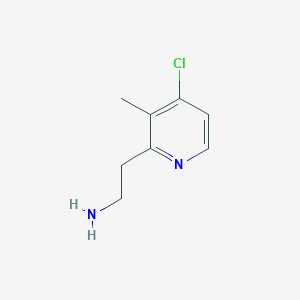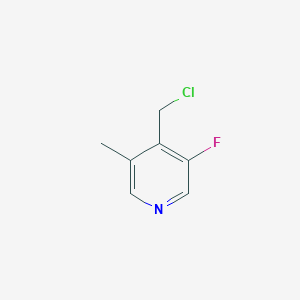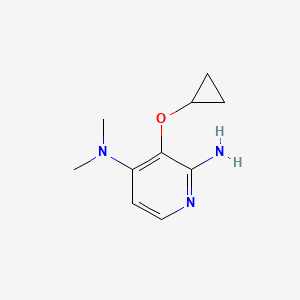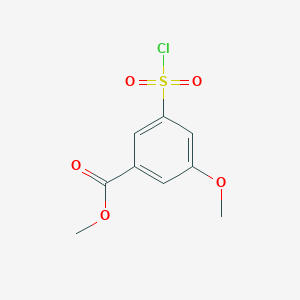
2-(Cyclopropylmethoxy)-5-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-isopropylphenol can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)-5-isopropylphenol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-5-isopropylphenol has several scientific research applications:
Medicinal Chemistry: The compound can act as a bioisostere of other functional groups commonly found in bioactive molecules.
Biological Research:
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and the isopropyl group may contribute to favorable interactions with biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an isopropyl group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a similar cyclopropylmethoxy group but includes a difluoromethoxy group and a benzoic acid moiety.
Uniqueness
2-(Cyclopropylmethoxy)-5-isopropylphenol is unique due to the combination of the cyclopropylmethoxy group and the isopropyl group attached to the phenol ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clé InChI |
KQQKLYOUDWRKHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


